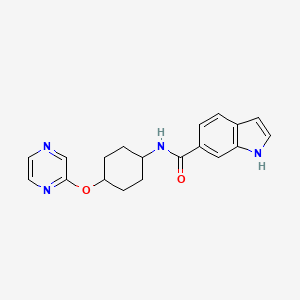
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is an organic compound of interest in various scientific fields, including chemistry, biology, and medicine. This compound exhibits unique structural characteristics that contribute to its diverse range of applications and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide typically involves several steps:
Formation of the Cyclohexyl Intermediate: : Cyclohexyl intermediates can be formed via reactions such as hydrogenation or hydroboration of cyclohexene derivatives.
Attachment of Pyrazine Moiety: : This step involves the nucleophilic substitution reaction where a pyrazine derivative reacts with a suitable leaving group on the cyclohexyl intermediate.
Formation of Indole Carboxamide:
Industrial Production Methods
Industrial-scale production of this compound may involve:
Catalytic Hydrogenation: : Utilizes catalysts such as palladium on carbon for hydrogenation steps.
Continuous Flow Reactors: : For efficient and scalable reactions.
Crystallization: : To purify the compound by recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the indole or pyrazine rings are oxidized, leading to various oxidation states.
Reduction: : Reduction reactions involving the cyclohexyl ring may result in different stereoisomers.
Substitution: : Nucleophilic or electrophilic substitution reactions where the functional groups on the indole or pyrazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Catalysts: : Transition metal catalysts like palladium or platinum.
Major Products
The primary products of these reactions include various oxidized or reduced derivatives of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide, depending on the reagents and conditions used.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide has numerous applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Functions as a probe to study biological pathways.
Medicine: : Investigated for potential therapeutic effects due to its interaction with various molecular targets.
Industry: : Employed in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide involves:
Molecular Targets: : Targets enzymes or receptors within biological systems.
Pathways Involved: : May interact with signaling pathways like the MAPK/ERK pathway, affecting cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexyl)-1H-indole-6-carboxamide: : Shares a similar indole carboxamide structure but lacks the pyrazine moiety.
N-(pyrazin-2-yloxy)-1H-indole-6-carboxamide: : Similar structure but with different ring substituents.
Uniqueness
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide's unique combination of cyclohexyl, pyrazine, and indole structures contributes to its distinctive chemical behavior and broad range of applications, setting it apart from its analogs.
There you go. Now, what are we thinking?
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-2-1-13-7-8-21-17(13)11-14)23-15-3-5-16(6-4-15)25-18-12-20-9-10-22-18/h1-2,7-12,15-16,21H,3-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICBWQYCXFUFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chlorophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2550360.png)
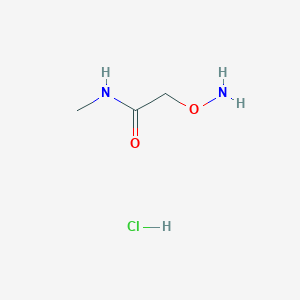
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)
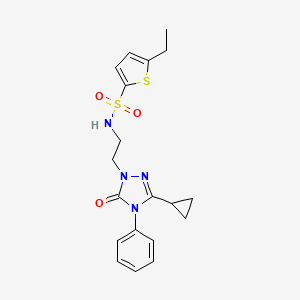
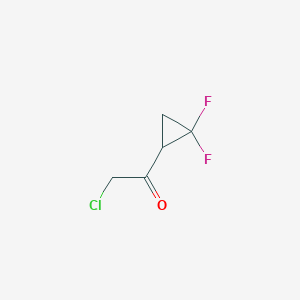
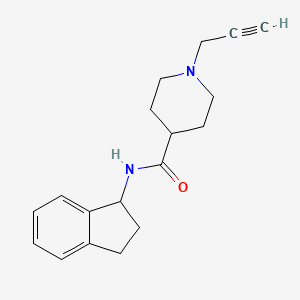

![N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2550370.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
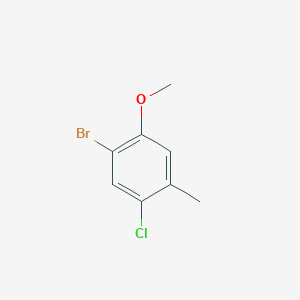
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B2550375.png)
![5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2550378.png)
